Enhanced Lipophilicity (LogP) Relative to the Free‑Amine Analog
The target compound exhibits a computed octanol/water partition coefficient (LogP) of 3.60, substantially higher than the LogP of its closest free‑amine analog, 3‑amino‑2,4,6‑triiodobenzyl alcohol (LogP ≈ 2.2). [1] This difference is consistent with the replacement of the polar aniline‑type –NH₂ group with a less polar acetamide (–NHCOCH₃) moiety, increasing the compound's preference for the organic phase during extraction and chromatography.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.60 |
| Comparator Or Baseline | 3‑Amino‑2,4,6‑triiodobenzyl alcohol (CAS 1460-43-1): LogP ≈ 2.2 |
| Quantified Difference | ΔLogP ≈ +1.4 |
| Conditions | In silico prediction (fragment‑based method); no experimental shake‑flask confirmation located. |
Why This Matters
Higher LogP directly affects liquid‑liquid extraction efficiency, flash‑chromatography retention, and potential for blood‑brain barrier penetration, making the target compound more suited to non‑aqueous synthetic sequences than the more polar amine congener.
- [1] 3'-(Hydroxymethyl)-2',4',6'-triiodoacetanilide | 60075-62-9. Molaid. Computed LogP = 2.2. View Source
